molecular formula C23H26N6O9S3 B1180463 Cefquinome sulfate CAS No. 123766-80-3

Cefquinome sulfate

货号: B1180463
CAS 编号: 123766-80-3
分子量: 626.7 g/mol
InChI 键: KYOHRXSGUROPGY-WVEKLOCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Comparative Analysis of Synthetic Routes

RouteKey ReagentsDrawbacksPatent References
1AE-active ester, IodotrimethylsilaneHigh reagent cost, intermediate instabilityCN103193799A, US4845087
2Hexamethyldisilazane, N,N-Diethyl AnilineMulti-step protection/deprotectionCN101050220A
3Not fully disclosedLimited industrial scalabilityCN101108858A

Degradation Pathways and Isomerization

Cefquinome sulfate undergoes pH- and temperature-dependent degradation, producing inactive isomers :

Degradation Products

IsomerConditionsKey Fragments (m/z)Bioactivity
Δ³-IsomerHigh pH, heat201.044, 152.016, 166.031None
E-IsomerAlkaline hydrolysis277.020, 368.048Reduced
  • Mechanistic Insight :

    • Δ³-Isomer forms via double-bond migration (C2→C3), disrupting the β-lactam ring’s conjugation with sulfur .

    • Fragmentation : McLafferty rearrangement generates diagnostic ions (e.g., m/z 352.053 → m/z 201.044).

Solubility and Reaction Thermodynamics

Solubility directly impacts reaction efficiency and crystallization. Experimental data in pure solvents (277.15–305.15 K) :

SolventSolubility (mole fraction, ×10⁴) at 298 KΔH (kJ/mol)ΔS (J/mol·K)
Water8.92-12.7-43.2
Methanol0.54-9.8-32.1
Ethanol0.31-8.5-28.7
  • Thermodynamic Trends :

    • Exothermic dissolution (ΔH < 0) in all solvents.

    • Entropy-driven insolubility in organic solvents (ΔS < 0) .

Industrial Optimization Strategies

  • Cost Reduction : Substituting Amberlite LA-2 resin with domestic alternatives (e.g., D301 resin).

  • Process Intensification : One-pot synthesis to minimize intermediate isolation .

科学研究应用

Pharmacokinetics

Cefquinome sulfate has a relatively short half-life of approximately 2.5 hours but demonstrates high bioavailability when administered via injection. It is minimally protein-bound (less than 5%) and primarily excreted unchanged through urine. The compound shows rapid absorption characteristics, allowing for effective treatment of acute infections .

Veterinary Applications

This compound is widely utilized in veterinary medicine for the treatment of various infections in cattle and swine. Its applications include:

  • Mastitis : It is commonly used to treat coliform mastitis in dairy cows, effectively targeting pathogens such as Staphylococcus aureus and Escherichia coli.
  • Respiratory Infections : The antibiotic is effective against respiratory diseases caused by Pasteurella multocida and Actinobacillus pleuropneumoniae in pigs.
  • Dermatitis and Foot Rot : Cefquinome is also indicated for treating skin infections and foot rot in cattle .

Efficacy Against Biofilm Formation

A study investigated the effectiveness of this compound against biofilm-producing strains of Staphylococcus aureus isolated from bovine milk samples. The research demonstrated that cefquinome could inhibit bacterial growth even in the presence of biofilms, highlighting its potential in treating persistent infections associated with biofilm formation .

Sustained-Release Formulation

Research on a sustained-release formulation of this compound showed promising results in enhancing its pharmacokinetic profile. The study developed a suspension injection that allowed for prolonged release and stable quality over time, improving therapeutic outcomes for livestock suffering from chronic infections .

Comparative Efficacy Table

Application Target Pathogen Dosage Outcomes
MastitisStaphylococcus aureus2.5 mg/ml intramammarySignificant reduction in infection rates
Respiratory DiseasesEscherichia coli, Pasteurella2.5 mg/ml intramuscularRapid improvement in clinical signs
DermatitisVarious pathogens2.5 mg/ml intramuscularEffective clearance of skin lesions

生物活性

Cefquinome sulfate (CS) is a fourth-generation cephalosporin antibiotic developed primarily for veterinary use, particularly effective against a broad spectrum of bacterial pathogens. This article explores its biological activity, pharmacokinetics, and therapeutic efficacy based on recent research findings.

Overview of this compound

This compound is notable for its potent antibacterial properties and low resistance rates among target pathogens. It is primarily utilized in treating infections in livestock, especially in dairy cows suffering from mastitis and respiratory diseases. Its effectiveness stems from its ability to inhibit bacterial cell wall synthesis, making it a critical tool in veterinary medicine.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption and distribution characteristics when administered intramammarily or intramuscularly.

Key Pharmacokinetic Parameters

StudyAdministration RouteDoseAUC (mg·h/L)t1/2 (h)Comments
Xiao et al. (2024) Intramammary75 mg/glandNot specified8.75 (β phase)Slow elimination from milk
Li et al. (2024) Intramuscular75 mgNot specifiedRapid elimination from plasmaLimited penetration into blood
Liu et al. (2022) Oily nanosuspensionNot specified138.73 (liposomal formulation)16.50 (β phase)Enhanced bioavailability

These studies indicate that this compound maintains effective concentrations in milk for extended periods post-administration, which is crucial for treating mastitis effectively.

Efficacy Against Bacterial Infections

This compound has been extensively studied for its effectiveness against various bacterial strains, particularly Escherichia coli associated with mastitis.

Case Study: Efficacy Against E. coli Mastitis

A study conducted by Yu et al. (2017) assessed the pharmacodynamic effectiveness of cefquinome against E. coli mastitis in lactating mice:

  • Methodology : Mice received intramammary infusions of cefquinome at doses ranging from 25 to 400 µg/gland.
  • Results :
    • Doses of 200 µg/gland achieved significant therapeutic effects.
    • A dose of 400 µg/gland resulted in a nearly complete elimination of bacterial counts within the mammary gland after 72 hours.

This study highlighted the importance of dosing regimens, indicating that higher doses yield better therapeutic outcomes while lower doses may only exhibit bacteriostatic effects .

Novel Formulations to Enhance Bioavailability

Recent advancements have focused on improving the delivery and stability of this compound through innovative formulations such as oily nanosuspensions.

Oily Nanosuspension Study

Research by Liu et al. (2022) developed an oily nanosuspension of this compound, demonstrating:

  • Increased Bioavailability : The new formulation showed approximately 1.6 times greater bioavailability compared to conventional injections.
  • Rapid Release : Enhanced release profiles were observed, which could improve therapeutic efficacy in clinical settings .

Residue Elimination Studies

The safety profile of this compound is further supported by studies examining its residue levels in cow's milk post-treatment.

Residue Elimination Data

Time Post-Administration (h)Residue Level (µg/kg)
12104.22 - 347.76
2410.43 - 52.84
36<20 (MRL threshold)

These findings indicate that this compound residues fall below the maximum residue limits within a short time frame, ensuring safety for consumers .

常见问题

Basic Research Questions

Q. How can researchers experimentally determine the solubility of cefquinome sulfate in pure and mixed solvents?

  • Methodological Answer : Solubility can be measured using gravimetric or UV-spectrophotometric methods across a temperature range (e.g., 277.15–305.15 K). For mixed solvents like acetone-water systems, prepare binary mixtures at varying ratios, equilibrate excess this compound under controlled agitation, and analyze supernatant concentrations after filtration. Thermodynamic properties (ΔG°, ΔH°, ΔS°) should be calculated using the van’t Hoff equation . Ensure solvent purity and temperature calibration to minimize experimental error.

Q. What analytical methods are recommended for quantifying this compound in biological matrices (e.g., plasma, tissues)?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. Use a C18 column, mobile phase of 0.1% formic acid and acetonitrile (e.g., 85:15 v/v), and a flow rate of 1.0 mL/min. For plasma, employ solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound. Validate methods for linearity (e.g., 0.1–50 µg/mL), limit of detection (LOD), and recovery rates (>85%) .

Q. What factors influence the chemical stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH- and temperature-dependent. Conduct accelerated degradation studies at pH 0.45–10.48 and elevated temperatures (e.g., 343 K). Monitor degradation via HPLC to calculate rate constants (kobs). Use Arrhenius plots to extrapolate shelf-life under storage conditions. Buffered solutions (pH 6–7) at 4°C typically maximize stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer : Discrepancies often arise from solvent purity, equilibration time, or crystallization kinetics. Replicate studies using standardized protocols (e.g., IUPAC guidelines). Compare thermodynamic parameters (ΔH°, ΔS°) to identify solvent-solute interaction anomalies. For example, this compound’s lower solubility in alcohols versus water correlates with its exothermic dissolution enthalpy .

Q. What experimental design is optimal for studying this compound degradation kinetics in solid-state formulations?

  • Methodological Answer : Use isothermal stress testing (IST) at controlled humidity (e.g., 40–75% RH) and temperatures (e.g., 298–343 K). Analyze degradation products via HPLC-MS to identify pathways (e.g., hydrolysis at the β-lactam ring). Apply the Eyring equation to model activation energy (Ea) and predict shelf-life under ambient conditions .

Q. How to formulate this compound nanosuspensions for enhanced bioavailability in veterinary applications?

  • Methodological Answer : Optimize nanosuspensions using top-down methods like mortar grinding or high-pressure homogenization. Screen stabilizers (e.g., poloxamer 188) and dilution ratios (5–40×) in lipid carriers (e.g., Labrafac PG). Characterize particle size (target <200 nm) and polydispersity index (PDI <0.3) via dynamic light scattering (DLS). Validate batch reproducibility across three independent preparations .

Q. What pharmacokinetic models are suitable for predicting this compound distribution in cattle?

  • Methodological Answer : Use compartmental modeling (e.g., two-compartment open model) with nonlinear regression analysis. Collect plasma samples post-IV administration at intervals (0–24 h) and fit data to equations for clearance (Cl), volume of distribution (Vd), and half-life (t½). Adjust for species-specific factors like protein binding (~20%) and renal excretion pathways .

Q. How to validate a new HPLC method for this compound quantification against regulatory guidelines?

  • Methodological Answer : Assess specificity (peak purity >99%), accuracy (spiked recovery 98–102%), and precision (RSD <2% for intraday/interday). Perform robustness testing by varying column temperature (±2°C) and mobile phase composition (±1% acetonitrile). Cross-validate with mass spectrometry (LC-MS) for confirmation .

Q. What strategies mitigate β-lactamase-mediated resistance in this compound efficacy studies?

  • Methodological Answer : Co-administer β-lactamase inhibitors (e.g., clavulanic acid) in susceptibility assays. Use broth microdilution methods (CLSI guidelines) with standardized inoculum sizes (5×10⁵ CFU/mL). Compare minimum inhibitory concentrations (MICs) against β-lactamase-producing and non-producing strains to quantify resistance thresholds .

Q. How to design longitudinal studies evaluating this compound residues in animal-derived products?

  • Methodological Answer : Conduct withdrawal studies in target species (e.g., dairy cows) with tissue sampling (muscle, liver, kidney) at 0–28 days post-treatment. Use LC-MS/MS to detect residues below maximum residue limits (MRLs). Apply kinetic models to estimate depletion rates and recommend safe withdrawal periods .

属性

CAS 编号

123766-80-3

分子式

C23H26N6O9S3

分子量

626.7 g/mol

IUPAC 名称

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid

InChI

InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16+;/t17-,21-;/m1./s1

InChI 键

KYOHRXSGUROPGY-WVEKLOCCSA-N

手性 SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O

规范 SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。